molecular formula C20H18O2 B14652458 6-Acetyl-3,5-diphenylcyclohex-2-en-1-one CAS No. 51522-42-0

6-Acetyl-3,5-diphenylcyclohex-2-en-1-one

Cat. No.: B14652458
CAS No.: 51522-42-0
M. Wt: 290.4 g/mol
InChI Key: LRBXCHIIWCURNU-UHFFFAOYSA-N
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Description

6-Acetyl-3,5-diphenylcyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones It features a cyclohexenone ring substituted with acetyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-3,5-diphenylcyclohex-2-en-1-one typically involves the Michael addition reaction. This reaction is carried out by reacting 3,5-diphenylcyclohex-2-en-1-one with acetyl chloride in the presence of a base such as pyridine . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-3,5-diphenylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-Acetyl-3,5-diphenylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-acetyl-3,5-diphenylcyclohex-2-en-1-one involves its interaction with various molecular targets. The compound’s acetyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-3,5-diphenylcyclohex-2-en-1-one is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

51522-42-0

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

6-acetyl-3,5-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C20H18O2/c1-14(21)20-18(16-10-6-3-7-11-16)12-17(13-19(20)22)15-8-4-2-5-9-15/h2-11,13,18,20H,12H2,1H3

InChI Key

LRBXCHIIWCURNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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